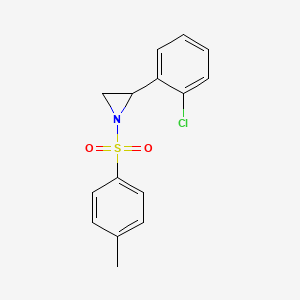
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide is an organic compound that features a benzamide core substituted with a decanoyl group, a hydroxy group, and a cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-cyanophenylamine, which is then acylated with decanoyl chloride to introduce the decanoyl group. The resulting intermediate is further reacted with 2-hydroxybenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the electrophile used
Aplicaciones Científicas De Investigación
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes or the disruption of cellular metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Cyanophenyl)-2-hydroxybenzamide: Lacks the decanoyl group, which may affect its solubility and bioactivity.
N-(4-Cyanophenyl)-5-decanoylbenzamide: Lacks the hydroxy group, which may influence its reactivity and interaction with biological targets.
Uniqueness
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide is unique due to the presence of both the decanoyl and hydroxy groups, which confer distinct physicochemical properties. These groups enhance its solubility in organic solvents and its potential to form hydrogen bonds, making it a versatile compound for various applications .
Propiedades
Número CAS |
675832-39-0 |
|---|---|
Fórmula molecular |
C24H28N2O3 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-5-decanoyl-2-hydroxybenzamide |
InChI |
InChI=1S/C24H28N2O3/c1-2-3-4-5-6-7-8-9-22(27)19-12-15-23(28)21(16-19)24(29)26-20-13-10-18(17-25)11-14-20/h10-16,28H,2-9H2,1H3,(H,26,29) |
Clave InChI |
JSBUXAJKYTUOFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)



![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)

![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)



![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)

